2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde
Description
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIJDINQLXPYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3C=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 2-hydroxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid.
Reduction: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives, including compounds like 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde, as effective anticancer agents. These compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance, triazine derivatives have been shown to target the epidermal growth factor receptor and cyclin-dependent kinases, which are critical in cancer cell signaling and division .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways. PI3K is involved in various cellular functions including growth and survival; thus, its inhibition can lead to therapeutic effects in diseases characterized by excessive cell proliferation . The structure of the triazine ring is instrumental in modulating enzyme activity.
Agricultural Applications
Triazine compounds have also been explored for their herbicidal properties. They can act as effective herbicides by inhibiting photosynthesis in plants, thus controlling weed populations without harming crops . The application of such compounds in agrochemicals could lead to more sustainable agricultural practices.
Antimicrobial Properties
Research indicates that compounds similar to 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde exhibit significant antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antiseptics . Their mechanism often involves disrupting bacterial cell walls or interfering with vital metabolic processes.
Case Studies
Mechanism of Action
The mechanism of action of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes. It may also interact with enzymes, altering their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Di(morpholin-4-yl)-1,3,5-triazine: Lacks the benzaldehyde group but shares the triazine and morpholine structure.
2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine: Similar structure but with a chlorine atom instead of the benzaldehyde group.
2-Anilino-4,6-di(morpholin-4-yl)-1,3,5-triazine: Contains an aniline group instead of the benzaldehyde group.
Uniqueness
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is unique due to the presence of both the benzaldehyde and triazine-morpholine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde can be summarized as follows:
- Molecular Formula : C18H21N5O
- Molecular Weight : 325.39 g/mol
- CAS Number : 591223-70-0
The compound features a benzaldehyde moiety linked to a triazine ring with morpholino substituents, which may contribute to its biological activity.
Research indicates that compounds similar to 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde may act through several mechanisms:
- Inhibition of PI3 Kinase and mTOR Pathways : Similar triazine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cell growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that triazine compounds possess antioxidant properties that could protect cells from oxidative stress, contributing to their therapeutic potential .
- Tyrosinase Inhibition : The compound may exhibit inhibitory effects on tyrosinase activity, which is relevant for conditions like hyperpigmentation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines (e.g., MGC-803, EC-109). Notably, one study reported that specific analogs showed higher potency than traditional chemotherapeutics like 5-fluorouracil .
- Apoptosis Induction : A series of experiments indicated that certain triazine derivatives induced apoptosis in cancer cells by altering mitochondrial membrane potential and activating apoptosis-related proteins . This suggests that 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde may function as an effective apoptosis inducer.
- Tyrosinase Inhibition Studies : Research on related compounds has shown promising results in inhibiting tyrosinase activity in B16F10 murine melanoma cells. These findings indicate potential applications in treating skin disorders associated with excessive melanin production .
Q & A
Q. Q1. What are the established synthetic routes for 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2,4,6-trichloro-1,3,5-triazine (TCT) with morpholine to form 4,6-dimorpholino-1,3,5-triazine.
- Step 2 : Couple the triazine intermediate with 2-hydroxybenzaldehyde via an etherification reaction.
Q. Q2. How can the purity of this compound be validated in academic research settings?
Q. Q3. What are the key spectral characteristics for structural confirmation?
- NMR :
Advanced Research Questions
Q. Q4. How does the compound’s stability vary under physiological conditions, and what degradation pathways are observed?
Q. Q5. What computational methods are suitable for studying its binding affinity to PI3K/mTOR targets?
Q. Q6. How can contradictory data on its cytotoxicity across cell lines be resolved?
Q. Q7. What strategies improve selectivity for cancer cells over normal cells?
Q. Q8. How can degradation products be identified and quantified during long-term storage?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH).
- LC-HRMS : Identify major degradation products (e.g., oxidized morpholine derivatives) and quantify using calibration curves .
Q. Q9. What pharmacophore models describe its activity as a kinase inhibitor?
Q. Q10. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenges :
- Low yields in etherification steps due to steric hindrance.
- Purification difficulties from byproducts (e.g., unreacted TCT).
- Solutions :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
